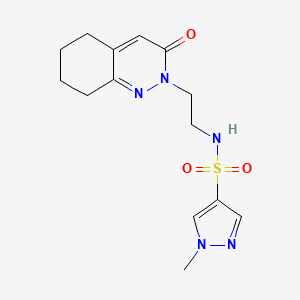

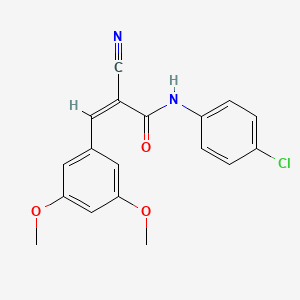

![molecular formula C22H16N6OS2 B2543917 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide CAS No. 690645-00-2](/img/structure/B2543917.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is further modified with a phenyltetrazole group, indicating its potential for biological activity, given the known properties of benzothiazoles and tetrazoles in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzothiazole derivatives typically involves the reaction of an aminophenyl precursor with a sulfur-containing compound. For instance, in the synthesis of 2-(4-aminophenyl)benzothiazole derivatives, 4-aminobenzoic acid is reacted with 2-aminothiophenol in polyphosphoric acid, followed by acetylation and further reactions with heterocyclic thiol derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, such as the use of aminophenyl benzothiazole structures as pharmacophoric groups and subsequent reactions with sulfur-containing reagents.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is known to interact with various biological targets. The additional phenyltetrazole group in the compound of interest could potentially enhance these interactions due to the tetrazole ring's resemblance to the carboxylate group, a common feature in bioactive molecules .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including acetylation and reactions with different heterocyclic thiol derivatives. These reactions are often carried out in the presence of bases such as potassium carbonate and solvents like DMF . The presence of the sulfanylacetamide group in the compound suggests that it could also participate in reactions typical of thiols and amides, such as nucleophilic substitutions or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their functional groups. The presence of the sulfanylacetamide group is likely to increase the compound's polarity and potentially its solubility in polar solvents. The phenyltetrazole group could contribute to the acidity of the compound, as tetrazoles are known to be acidic. The spectral data, such as EI-MS, IR, and NMR, would provide detailed insights into the structure and purity of the synthesized compounds .

Scientific Research Applications

Antitumor Activity

- Application : The compound has been synthesized as part of a group of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing potential antitumor activity. This was observed in vitro against multiple human tumor cell lines derived from different neoplastic diseases. For example, compounds like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide exhibited notable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antifungal Activity

- Application : The compound's derivatives have been synthesized and evaluated for their antifungal properties. For instance, tetrazole derivatives containing benzothiazole showed significant sensitivity against various moulds and demonstrated high cell growth inhibition against the yeast Candida albicans (Łukowska-Chojnacka et al., 2016).

Antimicrobial and Hemolytic Agents

- Application : N-substituted derivatives of this compound were synthesized and screened for antimicrobial and hemolytic activity. Some of these derivatives were found to be active against selected microbial species, potentially offering a new avenue for developing antimicrobial agents (Rehman et al., 2016).

Anticonvulsant Evaluation

- Application : The compound's derivatives have also been studied for their anticonvulsant properties. In one study, a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide compounds were synthesized and evaluated, with some showing significant anticonvulsant activity (Nath et al., 2021).

Synthesis of Novel Heterocyclic Compounds

- Application : The compound has been used as a precursor in the synthesis of novel heterocyclic compounds, potentially expanding its applications in medicinal chemistry (Deshmukh et al., 2011).

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6OS2/c29-20(14-30-22-25-26-27-28(22)17-6-2-1-3-7-17)23-16-12-10-15(11-13-16)21-24-18-8-4-5-9-19(18)31-21/h1-13H,14H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNPYXFDSFGIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

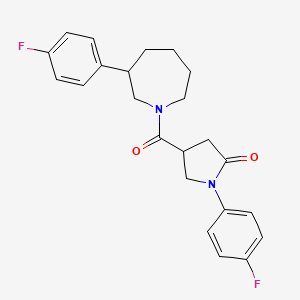

![2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide](/img/structure/B2543835.png)

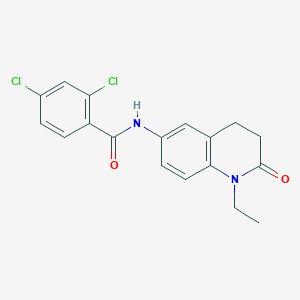

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B2543839.png)

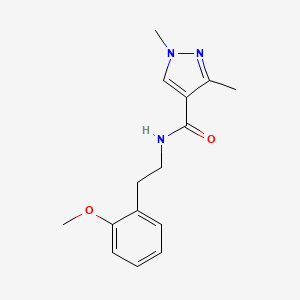

![1-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2543841.png)

![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2543845.png)

![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)

![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)

![8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B2543851.png)